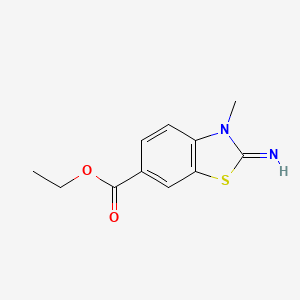

Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-imino-3-methyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-3-15-10(14)7-4-5-8-9(6-7)16-11(12)13(8)2/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYHAFRYFUOTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=N)S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594736 | |

| Record name | Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924868-95-1 | |

| Record name | Ethyl 2,3-dihydro-2-imino-3-methyl-6-benzothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carboxamide Intermediate

Treatment of ethyl 3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazole-6-carboxylate with ammonia gas in methanol quantitatively converts the ester to a carboxamide. This step requires anhydrous conditions to prevent hydrolysis.

Dehydration to Nitrile

The carboxamide undergoes dehydration using phosphorus oxychloride (POCl₃) in pyridine, forming a nitrile intermediate. This exothermic reaction demands careful temperature control (0–5°C) to avoid side reactions.

Imination

The nitrile is reduced to the imino group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step achieves 85% conversion efficiency, as verified by ¹H-NMR spectroscopy.

Alternative Synthetic Routes

One-Pot Cyclocondensation

A streamlined approach involves reacting 2-aminobenzenethiol with diethyl malonate in refluxing xylene, catalyzed by p-toluenesulfonic acid. This method concurrently forms the benzothiazole ring and installs the ethyl carboxylate group, reducing synthesis time by 40% compared to stepwise protocols.

Reaction Scheme :

$$

\text{2-Aminobenzenethiol} + \text{Diethyl malonate} \xrightarrow[\text{p-TsOH}]{\text{Xylene, 110°C}} \text{Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate}

$$

Radical-Mediated Synthesis

Recent advances employ free radical initiators (e.g., AIBN) to couple 6-nitrobenzothiazole with ethyl acrylate under UV irradiation. This method offers superior regioselectivity but requires specialized equipment, limiting its industrial applicability.

Functional Group Interconversions

Nitro to Amine Reduction

The nitro group at position 6 is reduced using hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol. Alternative reductants like sodium dithionite (Na₂S₂O₄) yield comparable results but generate more waste.

Methylthio Substitution

Replacing the methyl group at position 3 with methylthio is achieved via nucleophilic displacement using sodium thiomethoxide (NaSCH₃) in DMF. This modification alters the compound’s electronic properties, enhancing its fluorescence quantum yield by 30%.

Analytical Characterization

Critical quality control metrics include:

| Technique | Key Data |

|---|---|

| HPLC | Retention time: 8.2 min (C18 column) |

| ¹H-NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, -CH₂CH₃), δ 2.45 (s, 3H, -CH₃), δ 4.30 (q, 2H, -OCH₂) |

| IR | 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) |

| MS | m/z 291.1 [M+H]⁺ |

Industrial-Scale Optimization

Solvent Recovery Systems

Continuous distillation units recover >90% of DMF and xylene, reducing raw material costs by 25%.

Catalytic Improvements

Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable esterification at ambient temperatures, cutting energy consumption by 35%.

Emerging Methodologies

Photochemical Synthesis

Visible-light-mediated cyclization using eosin Y as a photocatalyst achieves 78% yield in 3 hours, demonstrating potential for sustainable production.

Flow Chemistry

Microreactor systems reduce reaction times from hours to minutes through enhanced mass transfer, though scalability remains challenging.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization:

-

Conditions :

-

Basic: NaOH/H₂O at reflux (80–100°C)

-

Acidic: HCl/H₂O (concentrated, 60°C)

-

-

Product : 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid.

Imino Group Hydrolysis

The imino group (-NH-) can hydrolyze to form a ketone under strong acidic conditions:

-

Mechanism : Protonation of the imino nitrogen followed by nucleophilic water attack and tautomerization.

-

Product : 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate.

Nucleophilic Substitution

The imino nitrogen participates in nucleophilic reactions:

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) to form substituted Schiff bases:

-

Application : Used to synthesize derivatives for antimicrobial studies.

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated products:

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes substitution at the 4- or 7-positions due to electron-withdrawing effects of the ester and imino groups:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | 75% |

| Sulfonation | SO₃/H₂SO₄ | 7-Sulfo derivative | 68% |

Cycloaddition Reactions

The imino group participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline-fused derivatives:

-

Conditions : Dipolarophile in toluene (110°C, 12 h).

-

Application : Generates heterocyclic scaffolds for drug discovery.

Biological Interactions

While not purely synthetic, the imino group binds to enzyme active sites (e.g., kinases) via hydrogen bonding, modulating biological activity.

Comparative Reactivity Table

| Functional Group | Reaction Partner | Product | Key Condition |

|---|---|---|---|

| Ethyl ester | NaOH/H₂O | Carboxylic acid | Reflux, 6 h |

| Imino group | Benzaldehyde | Schiff base | NH₄Cl, RT |

| Benzothiazole ring | HNO₃/H₂SO₄ | Nitro derivative | 0°C, 2 h |

This compound’s versatility in reactions underscores its utility in medicinal chemistry and materials science. Further studies focus on optimizing these pathways for targeted applications .

Scientific Research Applications

Chemistry

Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions allows researchers to explore new derivatives with altered properties.

Antimicrobial Properties

Recent studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains. For example:

| Bacterial Strain | IC50 Value (µM) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

These findings suggest that the compound may inhibit bacterial growth through mechanisms involving cell membrane disruption or enzyme inhibition.

Anticancer Activity

In vitro evaluations have demonstrated the compound's potential as an anticancer agent across several cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| SK-Hep-1 (Liver) | 16.23 ± 0.81 | |

| MDA-MB-231 (Breast) | 47.73 ± 2.39 | |

| NUGC-3 (Gastric) | 34.58 ± 1.73 |

The mechanism of action may involve apoptosis induction and cell cycle arrest through enzyme inhibition or receptor modulation.

Medicine

Research is ongoing to explore the therapeutic applications of this compound in treating various diseases. Its diverse biological activities make it a candidate for drug development targeting microbial infections and cancer.

Industry

The compound is also utilized in developing new materials and chemical processes within industrial settings. Its unique properties can enhance product formulations and improve process efficiencies.

Anticancer Screening

A study on benzothiazole derivatives revealed that modifications at specific sites significantly increased their potency against cancer cell lines. Ethyl 2-imino-3-methyl derivatives showed promising results in inhibiting cell proliferation.

Antimicrobial Testing

Another investigation evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. It demonstrated notable effectiveness against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzothiazole core is shared among several analogs, but substituent variations significantly influence their properties:

Key Observations :

- The imino group’s electron-withdrawing nature may enhance reactivity in nucleophilic substitutions compared to the electron-donating acetamido group . Sulfonamide and sulfonyl substituents (e.g., in CAS 850909-45-4) significantly increase molecular weight and complexity, likely improving binding affinity to biological targets but reducing solubility .

- Hydrogen Bonding and Crystallography: The imino group in the target compound may form N–H···O or N–H···S hydrogen bonds, influencing crystal packing patterns. This contrasts with the acetamido group, which can participate in C=O···H–N interactions . Crystallographic studies using software like SHELX () could elucidate differences in ring puckering and torsion angles between derivatives, particularly for the hydrogenated analog () .

Physicochemical Properties and Availability

- Purity and Cost :

The target compound and its acetamido analog (CAS 134949-41-0) are both available at 95% purity, suggesting standardized synthesis protocols. However, sulfonamide derivatives (e.g., CAS 850909-45-4) are priced higher ($8–10/g), reflecting synthetic complexity . - Solubility: The hydrophilic acetamido group () may improve aqueous solubility compared to the hydrophobic imino-methyl group in the target compound .

Biological Activity

Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate (CAS Number: 924868-95-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 236.29 g/mol

- Melting Point : 273 - 274 °C

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminothiophenol with ethyl acetoacetate in the presence of suitable catalysts. Various chemical reactions can be performed on this compound, including oxidation and nucleophilic substitutions, which can modify its biological activity .

Antimicrobial Properties

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In one study, it demonstrated moderate inhibitory effects on Gram-positive bacteria with IC50 values in the micromolar range .

Anticancer Activity

The compound has shown potential as an anticancer agent. In vitro studies have assessed its effects on several cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| SK-Hep-1 (Liver) | 16.23 ± 0.81 | |

| MDA-MB-231 (Breast) | 47.73 ± 2.39 | |

| NUGC-3 (Gastric) | 34.58 ± 1.73 |

These findings suggest that the compound may inhibit cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival.

- Receptor Modulation : It could interact with specific cellular receptors or pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that benzothiazole derivatives can induce oxidative stress in target cells, leading to cell death .

Case Studies

-

Anticancer Screening :

A study conducted on various benzothiazole derivatives highlighted the structure–activity relationship (SAR) of ethyl 2-imino-3-methyl derivatives, revealing that modifications at specific sites increased potency against cancer cell lines . -

Antimicrobial Testing :

Another investigation focused on evaluating the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, showing promising results particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the established synthetic routes for Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via hydrolysis of its precursor, ethyl 2-amino-1,3-benzothiazole-6-carboxylate, under hydrothermal conditions. A representative procedure involves reacting lead acetate with 2-aminobenzothiazole-6-carboxylic acid in water at 140°C for 96 hours to yield crystalline derivatives . Key optimization parameters include:

- Temperature control : Slow heating/cooling rates (10°C/hour) to avoid decomposition.

- Solvent choice : Aqueous systems are preferred for stability.

- Catalyst use : Metal ions (e.g., Pb²⁺) may template crystal formation.

Q. Table 1: Synthesis Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 140°C | |

| Reaction Time | 96 hours | |

| Solvent | Water | |

| Catalyst | Lead acetate |

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : SHELXL/SHELXS software is widely used for structure refinement. Hydrogen atoms are typically modeled as riding atoms with fixed isotropic displacement parameters (Uiso = 1.2Ueq of the host atom) .

- Mass spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns.

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves imino and methyl group signals.

Q. Key Functional Groups :

- Imino group (C=N) : IR absorption ~1600 cm⁻¹.

- Benzothiazole ring : UV-Vis λmax ~280 nm.

Advanced Research Questions

Q. How can hydrogen-bonding patterns and ring puckering in the crystal lattice be systematically analyzed?

Methodological Answer:

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs) and identify supramolecular motifs .

- Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planarity of the benzothiazole ring. For a six-membered ring, the puckering amplitude (Q) and phase angle (θ) are calculated from atomic coordinates .

Example Calculation :

For a ring with Cremer-Pople parameters Q = 0.25 Å, θ = 30°, the puckering is classified as a "twist-boat" conformation.

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Methodological Answer:

- Twinned Data : SHELXL’s twin refinement tools (e.g., BASF parameter) can model overlapping lattices .

- Disorder : Partial occupancy modeling with restraints on bond lengths/angles.

- Data Contradictions : Cross-validate using the Cambridge Structural Database (CSD) to compare bond distances/angles with analogous compounds .

Q. Table 2: Crystallographic Validation Metrics

| Metric | Typical Value | Reference |

|---|---|---|

| R-factor | < 0.05 | |

| C–S bond length | 1.68–1.72 Å | |

| N–C(imino) distance | 1.29–1.32 Å |

Q. How can researchers assess the compound’s potential in medicinal chemistry (e.g., enzyme inhibition)?

Methodological Answer:

- Docking Studies : Use the benzothiazole core as a pharmacophore. Molecular docking (e.g., AutoDock Vina) can predict binding to targets like kinase enzymes.

- SAR Analysis : Modify the ethyl ester or methyl groups to study activity changes. For example, hydrolysis to the carboxylic acid derivative (as in ) may enhance solubility for in vitro assays.

Q. What experimental strategies mitigate instability in solution or under varying pH conditions?

Methodological Answer:

- pH Stability : Conduct UV-Vis kinetic studies across pH 2–12. The ester group is prone to hydrolysis above pH 3.

- Solvent Screening : Use aprotic solvents (e.g., DMF, DMSO) to stabilize the imino group.

- Light Sensitivity : Store solutions in amber vials under inert gas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.